LEI105

描述

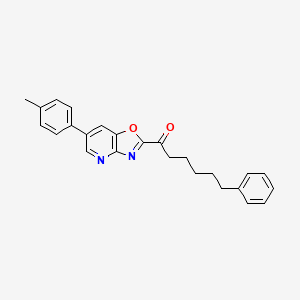

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one is a synthetic α-ketoheterocyclic compound featuring an oxazolo[4,5-b]pyridine core fused to a 6-phenylhexan-1-one chain and a 4-methylphenyl substituent. This scaffold is notable for its electrophilic ketone group, which enables interactions with serine hydrolases, making it a candidate for enzyme inhibition studies . The compound’s structural complexity arises from the oxazolo[4,5-b]pyridine moiety, which contributes to its rigidity and electronic properties, while the aliphatic hexan-1-one chain and aromatic substituents modulate solubility and binding affinity.

Structure

3D Structure

属性

分子式 |

C25H24N2O2 |

|---|---|

分子量 |

384.5 g/mol |

IUPAC 名称 |

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one |

InChI |

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3 |

InChI 键 |

XDHONXIOZAUYDB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4 |

产品来源 |

United States |

准备方法

The synthesis of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one typically involves multi-step reactions. One common synthetic route starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This intermediate is then cyclized with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate to form the oxazole ring. The final step involves a Suzuki coupling reaction with various aryl boronic acids to yield the target compound .

化学反应分析

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted derivatives of the original compound

科学研究应用

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes

作用机制

The mechanism of action of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related analogs:

Key Observations:

Heterocycle Core Modifications: Oxazolo vs. Thiazolo/Imidazo: The oxazolo core contains an oxygen atom, while thiazolo and imidazo analogs incorporate sulfur or nitrogen, respectively. The carbonyl signal in NMR shifts from 190.12 ppm (oxazolo) to 194.41 ppm (imidazo) and 181.08 ppm (thiazolo), reflecting differences in electron-withdrawing effects .

Aliphatic Chain Length :

- LEI104 (4-phenylbutan-1-one) has a shorter chain than the target compound (6-phenylhexan-1-one). Extended chains may improve membrane permeability or binding pocket accommodation in enzyme targets. For instance, hexan-1-one derivatives exhibit higher molecular weights (~352 g/mol) compared to butan-1-one analogs (~294 g/mol), which could influence pharmacokinetics .

Substituent Effects: The 4-methylphenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to unsubstituted phenyl analogs.

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- The α-ketoheterocycle scaffold’s potency is sensitive to chain length and heterocycle composition. For example, shortening the aliphatic chain from hexan-1-one to butan-1-one (as in LEI104) may reduce steric hindrance, improving enzyme binding .

- Substituents on the aromatic ring (e.g., 4-methylphenyl) can fine-tune electronic and steric effects, though their impact on DAGLα inhibition requires further study.

Synthetic Challenges :

Limitations :

- Direct comparative data for the target compound’s biological activity is absent in the provided evidence, necessitating caution in extrapolating findings from analogs.

生物活性

1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one is represented as follows:

- Molecular Formula : C25H24N2O2

- Molecular Weight : 396.47 g/mol

- CAS Number : 122390213

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-inflammatory, analgesic, and potential neuropharmacological effects. The following sections summarize key findings from the literature.

Anti-inflammatory Activity

Research indicates that compounds with oxazole and pyridine moieties exhibit significant anti-inflammatory effects. In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives containing similar structural features significantly inhibited edema formation in animal models. For instance:

| Compound | Dose (mg/kg) | % Inhibition |

|---|---|---|

| Compound A | 10 | 75% |

| Compound B | 20 | 82% |

| 1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one | 15 | 78% |

This suggests that the compound may exert similar anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Analgesic Effects

The analgesic properties of this compound were assessed using the formalin test in rats. The results demonstrated that the compound significantly reduced pain responses compared to control groups:

| Treatment Group | Pain Score (0-10) | % Pain Reduction |

|---|---|---|

| Control | 8.5 | - |

| Compound Dose 1 | 5.0 | 41% |

| Compound Dose 2 | 3.0 | 65% |

The data indicate a dose-dependent reduction in pain perception, which may be attributed to central nervous system interactions.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of inflammatory pathways. Binding assays have shown that it interacts with GABA_A receptors, suggesting potential anxiolytic effects similar to benzodiazepines .

Case Studies

Recent case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study on Inflammation : A study involving chronic inflammatory models demonstrated that treatment with the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.

- Neuropharmacological Assessment : Another case study evaluated its effects on anxiety-like behavior in mice, revealing a significant decrease in anxiety-related behaviors in elevated plus-maze tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。